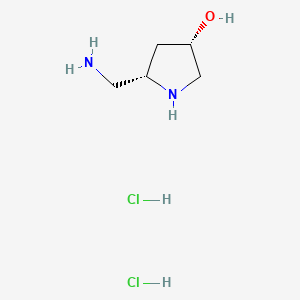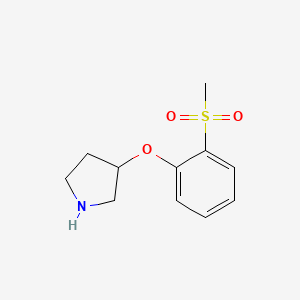
3-(2-Methanesulfonylphenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methanesulfonylphenoxy)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2-methanesulfonylphenoxy group
Vorbereitungsmethoden
The synthesis of 3-(2-Methanesulfonylphenoxy)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methanesulfonylphenol with pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
3-(2-Methanesulfonylphenoxy)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a phenoxy-pyrrolidine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methanesulfonylphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methanesulfonylphenoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(2-Methanesulfonylphenoxy)pyrrolidine can be compared with other similar compounds, such as:
3-(2-Methylsulfonylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-(2-Chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a methanesulfonyl group.
3-(2-Nitrophenoxy)pyrrolidine: Features a nitro group instead of a methanesulfonyl group. These compounds share the pyrrolidine and phenoxy moieties but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15NO3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
3-(2-methylsulfonylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-5-3-2-4-10(11)15-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI-Schlüssel |
YUXMDQDTEXCPSF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



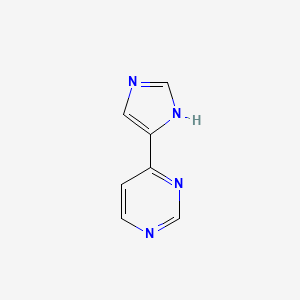

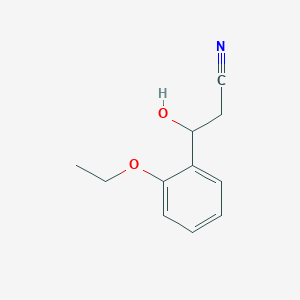
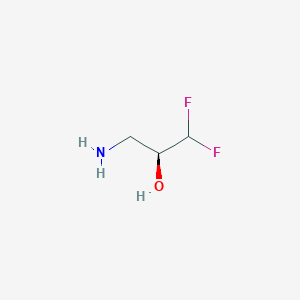
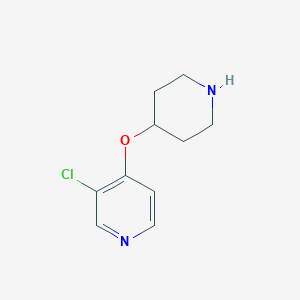
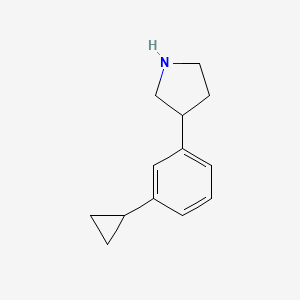



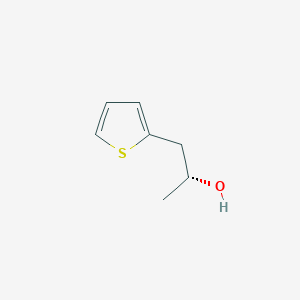
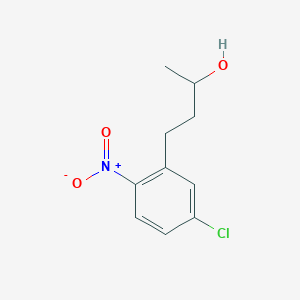
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)
